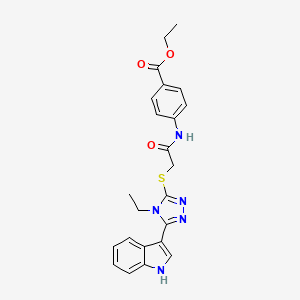

ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Beschreibung

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a synthetic compound featuring a 1,2,4-triazole core substituted with an ethyl group, an indole ring, and a thioacetamido-linked benzoate ester.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-28-21(18-13-24-19-8-6-5-7-17(18)19)26-27-23(28)32-14-20(29)25-16-11-9-15(10-12-16)22(30)31-4-2/h5-13,24H,3-4,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVQHYAVUOVIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the molecular formula , with a molecular weight of 495.55 g/mol. Its structure includes an indole moiety and a triazole ring, which are known for their biological relevance.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties. Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Bacillus subtilis | 0.75 µg/mL |

These values suggest that the compound possesses potent antibacterial activity comparable to established antibiotics such as ciprofloxacin and levofloxacin .

Antifungal Activity

The compound's triazole component is also associated with antifungal properties. Studies have demonstrated that related triazole derivatives inhibit fungal growth effectively, particularly against strains resistant to conventional treatments. The mechanism involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

The biological activity of ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : The triazole ring mimics carboxylic acid groups and binds to the DNA gyrase enzyme complex, disrupting bacterial DNA replication .

- Carbonic Anhydrase Inhibition : Preliminary studies suggest moderate inhibition of carbonic anhydrase-II enzyme activity, which plays a role in various physiological processes including pH regulation and fluid secretion .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the indole and triazole rings can enhance biological activity:

- Substituents at the 4-position : The presence of halogens or alkyl groups significantly increases antibacterial potency.

- Indole Variants : Alterations in the indole structure can affect binding affinity and selectivity towards bacterial enzymes.

Case Studies and Clinical Implications

Recent studies have highlighted the potential of ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate in clinical settings:

- Neurodegenerative Disorders : Research suggests that compounds similar to this may inhibit tau aggregation, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

- Resistance Mechanisms : Investigations into its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) have shown promising results, suggesting it could be a candidate for developing new antibiotics .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)ethanamine as a Building Block

1-(1-Benzylpyrrolidin-3-yl)ethanamine serves as a building block in the synthesis of more complex molecules.

Neuropharmacology

Research suggests that 1-(1-Benzylpyrrolidin-3-yl)ethanamine may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its mechanism of action may involve modulating neurotransmitter release and uptake, although specific pathways and molecular targets are still under investigation. Studies are ongoing regarding the interactions of this compound with various biological targets, with initial findings suggesting it may exhibit agonistic or antagonistic properties toward certain neurotransmitter receptors, influencing cellular signaling pathways and potentially leading to therapeutic applications.

Reactions

The compound can undergo various reactions:

- Oxidation Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

- Reduction Reduction can be achieved using lithium aluminum hydride or sodium borohydride under anhydrous conditions.

- Substitution Substitution can be achieved using alkyl halides or acyl chlorides under basic conditions.

Uniqueness

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s triazole-thioacetamido-benzoate scaffold is shared with several derivatives, but substituent variations critically influence bioactivity:

Key Observations:

- Indole vs. Pyridine/Thiophene : The target compound’s indole substituent distinguishes it from VUAA1 (pyridine) and ’s thiophene analog. Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like serotonin receptors or kinases .

- Benzoate Ester vs. Amide : The benzoate ester in the target compound could improve membrane permeability compared to benzamide derivatives (e.g., ), though esterases may reduce metabolic stability .

- Ethyl Group Positioning : The 4-ethyl group on the triazole is conserved in VUAA1 and OLC15, suggesting its role in maintaining triazole ring conformation for receptor binding .

Orco Receptor Modulation

VUAA1 and OLC15, which share the triazole-thioacetamide scaffold, are potent modulators of insect odorant receptor co-receptors (Orco). Their activity depends on pyridinyl/aryl substituents:

- VUAA1’s 3-pyridinyl group is critical for agonism, while OLC15’s 2-pyridinyl and bulkier butylphenyl group confer antagonism .

- Implication for Target Compound : Replacement of pyridine with indole may redirect activity toward mammalian targets (e.g., kinases or GPCRs) due to indole’s prevalence in human biochemistry .

Anticancer Potential

highlights triazole-thiol derivatives with hydrazone moieties exhibiting cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. Although the target compound lacks a hydrazone group, its indole moiety—a known pharmacophore in anticancer agents (e.g., sunitinib)—suggests possible antitumor activity .

Physicochemical Properties

Elemental analysis data from triazole analogs (e.g., C~44–47%, H~2.7–3.2%, N~18–19% in –4) align with the expected composition of the target compound. Key differences include:

- Molecular Weight : The target compound (estimated Mwt ~505–520 g/mol) is heavier than VUAA1 (Mwt ~425 g/mol) due to the indole and benzoate groups .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.